2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
Overview
Description
2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted bipyridinyl core and a formic acid salt moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridinyl Core: The bipyridinyl core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as pyridine derivatives.
Methylation: Methylation of the bipyridinyl core is carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Formic Acid Salt: The final step involves the reaction of the chloro-methylated bipyridinyl compound with formic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Scientific Research Applications
2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt involves its interaction with specific molecular targets and pathways. The chloro and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The formic acid salt moiety may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridine: Shares the chloro and methyl functional groups but lacks the bipyridinyl core.
1-Methyl-4-chlorobenzene: Contains similar functional groups but has a different aromatic core.
4,4’-Bipyridine: Lacks the chloro and methyl groups but has a similar bipyridinyl structure.
Uniqueness
2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt is unique due to its combination of functional groups and structural features, which confer specific chemical properties and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-chloro-4-(1-methylpiperidin-4-yl)pyridine;formic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.CH2O2/c1-14-6-3-9(4-7-14)10-2-5-13-11(12)8-10;2-1-3/h2,5,8-9H,3-4,6-7H2,1H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUXIJXSPENKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=NC=C2)Cl.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361115-82-3 | |
Record name | Formic acid, compd. with 2-chloro-4-(1-methyl-4-piperidinyl)pyridine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361115-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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